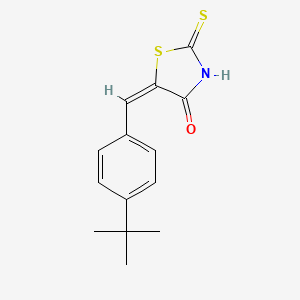![molecular formula C15H11N5S B2606751 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 163071-38-3](/img/structure/B2606751.png)
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzothiazole and triazole moieties in a single molecule can enhance its pharmacological properties, making it a subject of interest for researchers.
Mécanisme D'action
Target of Action
Similar compounds with a thiazole ring have been found to interact with various biological targets such as cyclooxygenase (cox) enzymes , DNA and topoisomerase II .
Mode of Action
For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some compounds have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Result of Action
Similar compounds have been found to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that the thiazole ring, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Méthodes De Préparation
The synthesis of 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the reaction of 2-aminobenzothiazole with phenyl azide under suitable conditions. One common method includes the use of copper(I) catalysis in a Huisgen cycloaddition reaction, also known as “click chemistry.” The reaction is carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) to yield the desired triazole derivative .
Analyse Des Réactions Chimiques
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or triazole rings, depending on the reagents and conditions used. .
Applications De Recherche Scientifique
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. .
Biological Studies: Researchers investigate its effects on cellular processes and pathways, including its ability to inhibit specific enzymes or receptors involved in disease progression.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical manufacturing.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine include other benzothiazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications. Examples include:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives are known for their antimicrobial and anticancer properties.
Triazole Derivatives: 1,2,3-Triazole compounds are widely studied for their antifungal and antiviral activities.
The uniqueness of this compound lies in its combined structural features, which can enhance its pharmacological profile and broaden its range of applications.
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c16-14-13(15-17-11-8-4-5-9-12(11)21-15)18-19-20(14)10-6-2-1-3-7-10/h1-9H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHJYVFRQHOURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2606668.png)
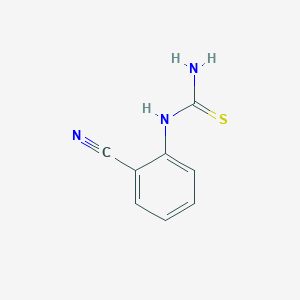
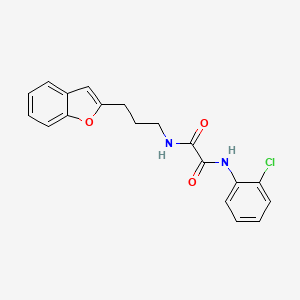

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)
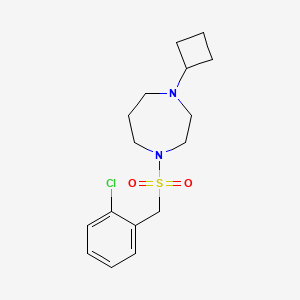
![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606677.png)
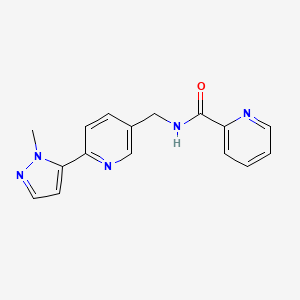
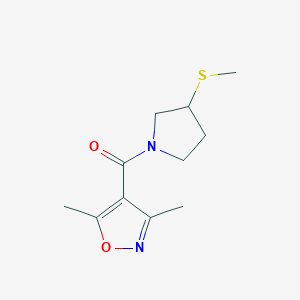
![N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2606684.png)



